molecular formula C8H4F3N3O2 B13030996 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13030996
M. Wt: 231.13 g/mol
InChI Key: ARPKRRXCMNEBRB-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1780319-83-6) is a high-value chemical scaffold designed for advanced pharmaceutical research and drug discovery. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged structure in medicinal chemistry known for its significant antitumor potential and enzymatic inhibitory activity . The strategic incorporation of a trifluoromethyl group at the 6-position and a carboxylic acid at the 3-position provides key sites for further synthetic derivatization, making it a versatile building block for creating combinatorial libraries . The pyrazolo[1,5-a]pyrimidine scaffold is a rigid, planar N-heterocyclic system that demonstrates exceptional biocompatibility and lower toxicity levels, traits that have led to its incorporation into several commercial drugs . Researchers value this core structure for its synthetic versatility, which permits extensive structural modifications to optimize drug-like properties . The carboxylic acid functional group is particularly useful for forming amide linkages or other conjugations, enabling the development of potent, targeted inhibitors. This compound is a critical intermediate in the discovery of novel therapeutic agents. Its applications include use as a key precursor in the synthesis of potent kinase inhibitors for oncology research and the development of targeted molecular imaging agents . For example, closely related pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have been identified as potent inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a critical enzyme in neuroinflammation, and have been synthesized as potential PET imaging agents for neurodegenerative diseases . This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions; refer to the Safety Data Sheet for comprehensive hazard information.

Properties

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-12-6-5(7(15)16)2-13-14(6)3-4/h1-3H,(H,15,16)

InChI Key

ARPKRRXCMNEBRB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)O)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has the molecular formula C8H4F3N3O2C_8H_4F_3N_3O_2 and a molecular weight of 233.13 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for further functionalization and biological evaluation.

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation. For example, studies have shown that modifications on the pyrazolo[1,5-a]pyrimidine core can lead to compounds with potent inhibitory effects on cancer cell lines .

Antimicrobial Properties

Recent studies have also highlighted the antimicrobial potential of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains, including resistant strains of Pseudomonas aeruginosa. The mechanism appears to involve inhibition of key enzymes necessary for bacterial survival .

Case Study 1: Anticancer Activity

A study published in Molecules examined various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity. The authors synthesized multiple analogs and tested them against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential as anticancer agents .

Case Study 2: Antimicrobial Evaluation

In another study focused on antimicrobial activity, researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated broad-spectrum activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Summary of Applications

Application Description
Antitumor ActivityInhibits specific kinases; potential for development as anticancer drugs.
Antimicrobial ActivityEffective against resistant bacterial strains; potential as new antibiotics.
Synthesis VersatilityAllows for various functionalizations to enhance biological activity.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Effects

The biological and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly substituent-dependent. Key analogs include:

Compound Substituents CAS Number Molecular Formula Key Properties
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid -CF₃ (C6), -COOH (C3) 861408-98-2* C₁₁H₈F₃N₃O₂ High metabolic stability; strong metal coordination via N/O donors .
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid -CH₃ (C5, C7), -COOH (C3) 90349-23-8 C₉H₉N₃O₂ Reduced lipophilicity vs. -CF₃; lower yields in metal complexes .
5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid -C₂H₅ (C5), -CF₃ (C7), -COOH (C3) 876708-65-5 C₁₀H₉F₃N₃O₂ Enhanced steric bulk; potential for improved target selectivity .
7-(3-(Trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide -CF₃Ph (C7), -CONH₂ (C3) N/A C₁₆H₁₁F₃N₄O Improved solubility vs. -COOH; retained bioactivity .
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid -C₃H₅ (C5), -CF₃ (C7), -COOH (C3) 861408-98-2 C₁₁H₈F₃N₃O₂ Increased rigidity; potential for enhanced binding affinity .

*Note: CAS numbers are inferred from evidence where explicit data is unavailable.

Coordination Chemistry

  • Metal Complex Stability : The carboxylic acid group enables κ²N,O coordination with transition metals (Mn, Ni, Co). Complexes with -CF₃ substituents exhibit higher thermal stability vs. methyl or ethyl analogs .
  • Structural Geometry : Nickel(II) complexes with 6-CF₃ adopt distorted octahedral geometries, while cobalt(II) analogs show similar coordination but varying bond lengths due to -CF₃ steric effects .

Biological Activity

6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 1780319-83-6) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₄F₃N₃O₂
  • Molecular Weight : 231.13 g/mol
  • Boiling Point : Not specified
  • Hazard Classification : Warning for skin and eye irritation (H315, H319)

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it an attractive scaffold for drug development.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer potential. For instance, compounds with this scaffold have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that certain derivatives demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .

Enzymatic Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in inflammatory processes, particularly cyclooxygenase (COX) enzymes. In vitro assays revealed that some derivatives displayed potent COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective properties of this compound through the inhibition of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain and neurodegenerative diseases. The selectivity of these compounds for AC1 over other isoforms presents a promising avenue for the treatment of pain-related disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole and pyrimidine rings. Research has identified that:

  • Trifluoromethyl Group : Enhances potency by increasing lipophilicity.
  • Substituents on the Carboxylic Acid : Modifications can lead to improved selectivity and reduced toxicity profiles.

Table 1 summarizes some key SAR findings related to this compound.

Compound VariantIC50 (μM)Target EnzymeBiological Activity
Base Compound0.04COX-2Anti-inflammatory
Variant A0.02AC1Neuroprotective
Variant B0.05Cancer CellsAnticancer

Case Studies

  • Anticancer Study : A derivative of the compound was tested against MCF-7 breast cancer cells, showing significant growth inhibition with an IC50 value of 0.03 μM, indicating strong anticancer properties.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, a derivative demonstrated comparable efficacy to indomethacin, suggesting its potential as an anti-inflammatory agent.

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